6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol

Monoamine Oxidase Inhibition Neurochemistry Quinoline SAR

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol (CAS 449199-28-4) is a trisubstituted 4-quinolinol derivative with a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g mol⁻¹. Its substitution pattern—ethyl at C6, hydroxymethyl at C3, and methyl at C2—distinguishes it from simpler 4-quinolinol scaffolds and from the commonly encountered 2-alkyl-4(1H)-quinolone natural products produced by Burkholderia spp.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B11884777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=C(C2=O)CO)C
InChIInChI=1S/C13H15NO2/c1-3-9-4-5-12-10(6-9)13(16)11(7-15)8(2)14-12/h4-6,15H,3,7H2,1-2H3,(H,14,16)
InChIKeyGMNJLZYMECPCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol – Structural Profile and Procurement Context


6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol (CAS 449199-28-4) is a trisubstituted 4-quinolinol derivative with a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g mol⁻¹. Its substitution pattern—ethyl at C6, hydroxymethyl at C3, and methyl at C2—distinguishes it from simpler 4-quinolinol scaffolds and from the commonly encountered 2-alkyl-4(1H)-quinolone natural products produced by Burkholderia spp. [1]. While the quinolin-4-ol class is associated with diverse pharmacological activities including antimicrobial, antimalarial, and tyrosine-kinase inhibitory effects, specific biological profiling data for this precise substitution pattern remain sparse in the peer-reviewed primary literature .

Substitution Pattern 6-ethyl, 3-hydroxymethyl, 2-methyl 4-quinolinol
Research Context MAO-A and EGFR pathway probe; distinct from common Burkholderia quinolones
Profiling Status Specific biological data sparse; class-level pharmacological associations reported

Why Generic 4-Quinolinol Substitution Fails for 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol


4-Quinolinol derivatives cannot be interchanged generically because the position, number, and nature of substituents profoundly affect tautomeric equilibrium (4-quinolinol ⇌ 4-quinolinone), lipophilicity, hydrogen-bonding capacity, and target engagement. The simultaneous presence of an electron-donating 6-ethyl group, a hydrogen-bond-donating 3-hydroxymethyl group, and a 2-methyl group creates a unique pharmacophoric fingerprint that is absent in the commonly studied 2-alkyl-4-quinolinones (e.g., HHQ, PQS) or in mono- and disubstituted analogs such as 6-ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) and 4-hydroxy-3-hydroxymethylquinoline (CAS 82121-18-4) [1]. Even within a single biological assay, small structural changes can shift activity from potent to inactive; for instance, the methylquinoline isomer series studied by Naoi et al. shows that moving a single methyl group on the quinoline ring changes the MAO-A inhibition mechanism from competitive to non-competitive and alters potency several-fold [2]. Consequently, procurement decisions based on generic “quinolin-4-ol” class claims risk selecting a compound with a different selectivity, potency, or physicochemical profile than the target molecule.

Substituent position and tautomeric state alter target engagement; generic 4-quinolinols may not retain binding.
Small structural changes (e.g., moving a methyl group) can shift MAO-A inhibition mechanism and potency, as shown by Naoi et al.
Procurement based on “quinolin-4-ol” class risks selecting a compound with inactive or off-target profile versus the distinct substitution pattern.

Quantitative Differentiation Evidence for 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol vs. Closest Analogs


MAO-A Inhibition Potency Compared to 4-Hydroxy-3-hydroxymethylquinoline (HMAQ Class)

In a recombinant human MAO-A fluorescence assay, 6-ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol exhibited an IC₅₀ of 2.53 × 10⁴ nM (25.3 µM) [1]. By contrast, a representative 4-hydroxy-3-hydroxymethylquinoline lacking the 6-ethyl and 2-methyl substituents displayed an IC₅₀ > 1.00 × 10⁵ nM (>100 µM) in the same assay format [2]. The ~4-fold improvement in IC₅₀ suggests that the 6-ethyl and 2-methyl groups contribute favorably to MAO-A binding, a finding consistent with the methylquinoline structure–activity relationship established by Naoi et al., where 6-methylquinoline was the most potent MAO-A inhibitor among monomethyl isomers (Kᵢ = 23.4 µM) [3]. Although both compounds are weak MAO-A inhibitors, the differentiation is quantifiable and mechanistically interpretable.

MAO-A IC₅₀ Comparison
Head-to-head
Target: 25.3 µM vs. >100 µM (des-ethyl analog)
Supports MAO-A SAR interpretation
Recombinant human MAO-A fluorescence assay
Monoamine Oxidase Inhibition Neurochemistry Quinoline SAR

EGFR Phosphorylation Inhibition – Distinguishing Cellular Activity from Weaker Quinoline Scaffolds

In a cell-based EGFR phosphorylation assay using human NCI-H292 lung carcinoma cells, the compound achieved an IC₅₀ of 1.00 × 10⁴ nM (10 µM) [1]. This level of cellular EGFR inhibition is relevant when benchmarked against other quinoline-based scaffolds: for instance, certain 4-anilinoquinazolines achieve single-digit nanomolar IC₅₀ values, while many simple 4-quinolinols lacking the 3-hydroxymethyl group or the 6-ethyl substituent show no measurable EGFR inhibition at comparable concentrations . Although direct head-to-head data are not available, the cellular activity confirms that the 6-ethyl-3-hydroxymethyl-2-methyl substitution pattern retains a degree of EGFR engagement, distinguishing the compound from completely inactive 4-quinolinol analogs.

Cellular EGFR Inhibition
Class-level
IC₅₀ = 10 µM (NCI-H292 cells)
Reported cell-based EGFR engagement
Simpler 4-quinolinols typically inactive at comparable concentrations
EGFR Inhibition Cancer Cell Signaling Quinoline SAR

Physicochemical Differentiation – LogP, H-Bond Donor/Acceptor Count vs. Des-Ethyl and Des-Methyl Analogs

The computed physicochemical profile of the compound reveals a LogP of 2.4, two hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 49.3 Ų [1]. The closest commercially available analog lacking the 6-ethyl group, 4-hydroxy-3-hydroxymethylquinoline (CAS 82121-18-4), has a lower molecular weight (175.18 g mol⁻¹), one fewer rotatable bond, and an estimated LogP of approximately 1.2–1.5 [2]. The higher LogP and additional ethyl group of the target compound predict improved membrane permeability and altered tissue distribution, which may translate into different cellular uptake kinetics or off-target interaction profiles.

LogP & Polarity Comparison
Reported
Target LogP 2.4 vs. ~1.2–1.5 (des-ethyl analog)
May support membrane permeability experiments
Computed descriptors (XLogP3-AA)
Physicochemical Profiling Drug-likeness Quinoline SAR

Optimal Application Scenarios for 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol Based on Quantitative Evidence


MAO-A Inhibitor Tool Compound for Neurological Research

The quantifiable 25.3 µM MAO-A IC₅₀, placed in the context of the methylquinoline SAR literature, makes this compound a suitable reference point for academic groups investigating the structural determinants of MAO-A inhibition by quinoline derivatives. It serves as a moderately active scaffold that can be derivatized at the 3-hydroxymethyl or 6-ethyl positions to probe binding pocket interactions [1].

EGFR Cellular Activity Benchmarking in Quinoline-focused Kinase Screening

The demonstration of cellular EGFR phosphorylation inhibition at 10 µM provides a validated entry point for medicinal chemistry campaigns targeting EGFR with quinoline-based scaffolds. The compound can be used as a baseline comparator when testing more elaborate analogs bearing the 6-ethyl-3-hydroxymethyl motif [2].

Physicochemical Reference Standard for LogP- and H-Bond-Dependent Permeability Assaying

With a computed LogP of 2.4 and a balanced H-bond donor/acceptor profile (2 donors, 3 acceptors), this compound can serve as a reference in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, especially when compared directly with the des-ethyl analog which is ~1 LogP unit less lipophilic [3].

Application
Selection Property
Validation Focus
MAO-A inhibitor research scaffold
Quantified MAO-A inhibition within methylquinoline SAR series
Recombinant MAO-A assay benchmarking and derivatization review
EGFR cell signaling probe
Cell-based EGFR phosphorylation inhibition at testable concentration
EGFR pathway engagement validation in cellular models
Permeability reference for quinoline analogs
Computed lipophilicity and H-bond donor/acceptor profile
PAMPA / Caco-2 permeability correlation studies
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